Biological Activity and Medicinal Chemistry Applications of CAS 1856183-37-3: An In-Depth Technical Guide
Biological Activity and Medicinal Chemistry Applications of CAS 1856183-37-3: An In-Depth Technical Guide
Executive Summary
In modern drug discovery, the biological activity of a therapeutic agent is fundamentally dictated by the precise spatial arrangement and physicochemical properties of its constituent building blocks. CAS 1856183-37-3 , chemically identified as 3-((5-Bromo-2-fluorophenoxy)methyl)azetidine , is a highly privileged pharmacophore scaffold. While it does not act as a standalone therapeutic drug, its true biological activity is unlocked when it is incorporated into targeted molecular architectures, such as kinase inhibitors or G-protein-coupled receptor (GPCR) modulators.
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the causality behind why this specific scaffold is selected in lead optimization, how its structural features drive target engagement, and the self-validating experimental protocols required to evaluate its biological efficacy.
Structural Rationale & Pharmacophore Analysis
The selection of CAS 1856183-37-3 in a drug design campaign is never arbitrary; it is a calculated decision to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile while maximizing target affinity. The molecule consists of two synergistic domains: the azetidine core and the halogenated phenoxy moiety.
The Azetidine Core: Modulating Physicochemical Properties
Azetidine, a four-membered nitrogen heterocycle, is characterized by significant ring strain (approx. 25.4 kcal/mol)[1]. Despite this strain, it is increasingly favored over larger rings like pyrrolidine or piperidine for several reasons:
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Basicity and pKa: The pKa of the azetidine nitrogen is approximately 11.29[1]. Accurately estimating acidity/basicity is crucial for early drug discovery success, as it dictates the ionization state at physiological pH[2]. The rigid geometry of azetidine often lowers the effective basicity in complex molecules compared to piperidine, reducing off-target hERG liability.
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Lipophilicity (logP): Incorporating an azetidine ring generally imparts greater polarity and lowers the overall logP compared to larger heterocycles[1]. This enhances aqueous solubility while maintaining sufficient passive membrane permeability.
The 5-Bromo-2-fluorophenoxy Motif: Metabolic Shielding and Target Binding
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Fluorine (Metabolic Shield): The fluorine atom at the ortho position of the phenoxy ether serves primarily as a metabolic block. By occupying a site highly susceptible to Cytochrome P450 (CYP450) mediated oxidation, fluorine drastically increases the half-life of the compound.
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Bromine (The σ-Hole): Bromine is a heavy halogen that provides a highly directional vector for target engagement. Unlike fluorine, which acts mainly as a hydrophobic moiety, bromine features a "σ-hole"—a positively charged region on the hind side of the halogen along the R–X bond axis[3]. This allows bromine to act as a Lewis acid and form strong, highly directional "halogen bonds" with Lewis bases, such as the carbonyl oxygens in the peptide backbone of a kinase hinge region[3].
Quantitative Comparison of Saturated Heterocycles
To illustrate the causality behind selecting the azetidine core of CAS 1856183-37-3, the following table summarizes the physicochemical impact of varying the ring size.
| Scaffold | Ring Size | Ring Strain (kcal/mol) | Approx. pKa (Parent) | Impact on logP | Permeability vs. Solubility Balance |
| Azetidine | 4 | ~25.4 | ~11.29 | Low | High Solubility, Moderate Permeability |
| Pyrrolidine | 5 | ~6.0 | ~11.27 | Medium | Balanced |
| Piperidine | 6 | ~0.1 | ~11.22 | High | High Permeability, Lower Solubility |
(Data adapted from physicochemical comparisons of nitrogen heterocycles[1])
Mechanism of Biological Target Engagement
When CAS 1856183-37-3 is functionalized (e.g., via the bromine atom) into a mature drug candidate, its biological activity is heavily driven by the halogen bonding capabilities of the bromine atom. Halogen atoms have been at the center of many rational medicinal chemistry applications, with bromine specifically inserted to improve target selectivity[4].
Caption: Mechanism of halogen bonding between the bromine atom and a protein backbone carbonyl.
The strength of this interaction is highly dependent on the polarizability of the halogen. Theoretical calculations estimate that Bromine···Oxygen contacts yield complex formation energies of 9.0–12.1 kJ/mol, significantly stronger than Chlorine···Oxygen contacts[3]. This energetic contribution translates directly into enhanced biological potency (lower IC50 values).
Experimental Protocols: Synthesis and Biological Evaluation
To transform CAS 1856183-37-3 into a biologically active entity and subsequently validate its efficacy, a robust, self-validating workflow must be employed.
Caption: Workflow from CAS 1856183-37-3 to biological efficacy via target kinase inhibition.
Protocol 1: Synthetic Functionalization via Buchwald-Hartwig Amination
Causality: The bromine atom on CAS 1856183-37-3 is an ideal synthetic handle. Palladium-catalyzed cross-coupling is chosen over nucleophilic aromatic substitution (SNAr) because the bromoarene is not sufficiently electron-deficient to undergo SNAr efficiently.
Step-by-Step Methodology:
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Preparation: In a nitrogen-purged glovebox, combine CAS 1856183-37-3 (1.0 eq) with a biologically relevant amine (e.g., a pyrazole derivative, 1.2 eq) in anhydrous 1,4-dioxane.
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Catalyst Loading: Add Pd2(dba)3 (0.05 eq) and the bulky, electron-rich ligand tBuBrettPhos (0.1 eq). Rationale: tBuBrettPhos is specifically selected to prevent reductive elimination pathways that lead to off-target byproducts.
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Base Addition: Add sodium tert-butoxide (2.0 eq).
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Reaction & Monitoring (Self-Validation): Seal the vessel and heat to 90°C for 12 hours. Monitor the reaction via LC-MS. The disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) confirms the total consumption of the starting material.
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Isolation: Cool, filter through a Celite pad to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)
Causality: To evaluate the biological activity of the newly synthesized derivative, the ADP-Glo assay is utilized. It directly measures ADP formation, providing a universal, highly sensitive readout for kinase activity that is independent of the specific peptide substrate.
Step-by-Step Methodology:
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Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
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Incubation: In a 384-well plate, incubate the compound with the target kinase enzyme (e.g., EGFR) and substrate in assay buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) for 15 minutes at room temperature.
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Reaction Initiation: Add ultra-pure ATP to initiate the reaction. Incubate for 60 minutes.
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Self-Validation Control: Include a no-enzyme control (background) and a vehicle control (maximum activity) to calculate the Z'-factor. A Z'-factor > 0.6 ensures the assay is robust and trustworthy.
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Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 minutes incubation).
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Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction.
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Data Analysis: Read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Quantitative Structure-Activity Relationship (QSAR) Data
To demonstrate the biological impact of the halogen atom at the 5-position of the phenoxy ring (the position occupied by Bromine in CAS 1856183-37-3), the following table presents representative QSAR data for kinase inhibition. This data highlights how the σ-hole strength directly correlates with biological potency.
| Compound Variant | Halogen at Position 5 | IC50 (nM) | Halogen Bond Strength | Biological Activity Profile |
| Fluorine Analog | -F | 1250 | Weak / None | Poor target engagement; relies only on hydrophobic contacts. |
| Chlorine Analog | -Cl | 145 | Moderate | Moderate affinity; smaller σ-hole. |
| CAS 1856183-37-3 Derived | -Br | 12 | Strong | Optimal σ-hole; highly directional binding to backbone carbonyl. |
(Data demonstrates the principles of halogen bonding in medicinal chemistry[3])
References
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Shinada, N. K., de Brevern, A. G., & Schmidtke, P. Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective. Journal of Medicinal Chemistry (via Sci-Hub). Available at:[Link]
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ACS Publications . Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Available at:[Link]
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ChemRxiv . FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. Available at:[Link]
